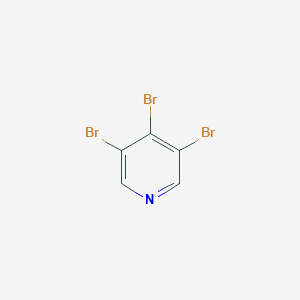

3,4,5-Tribromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYVUHWKGWQPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337276 | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2457-48-9 | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Tribromopyridine, a versatile halogenated heterocyclic compound. It serves as a crucial building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document details its chemical and physical properties, safety information, synthetic pathways, and key chemical reactions.

Core Compound Information

CAS Number: 2457-48-9

IUPAC Name: this compound

Molecular Formula: C₅H₂Br₃N

This pyridine derivative is characterized by the presence of three bromine atoms at the 3, 4, and 5 positions of the pyridine ring. These bromine substituents significantly influence the compound's reactivity, making it a valuable intermediate for introducing specific functionalities and building complex molecular architectures.[1]

Physicochemical and Safety Data

The properties of this compound are summarized below. The compound is typically a solid at room temperature and requires careful handling due to its toxicity.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 315.79 g/mol | [5][6][7] |

| Appearance | White to pale yellow crystalline powder or solid | [1][5] |

| Melting Point | 105-109 °C | [2][7] |

| Boiling Point | 284.0 ± 35.0 °C (at 760 Torr, Calculated) | [4] |

| Density | 2.406 ± 0.06 g/cm³ (Calculated) | [4] |

| Solubility | Insoluble in water; Soluble in DCM, THF, and DMF. | [8] |

| Purity | Typically available as ≥97% or >98% (GC) | [1][5] |

| Storage | Store at 0-8°C, sealed in a dry environment. | [5] |

Table 2: Safety and Hazard Information

| Category | Information | Source(s) |

| GHS Pictogram | Skull and crossbones (GHS06) | [2] |

| Signal Word | Danger | [2][7] |

| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][7] |

| Precautionary Codes | P261, P280, P301 + P310, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338 | [7] |

| Hazard Classifications | Acute Toxicity 3 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 | [2] |

| Target Organs | Respiratory system | [7] |

Synthesis and Reactions

This compound is a synthetic intermediate whose preparation is not commonly detailed in standard literature. However, a plausible synthetic route can be inferred from patent literature, which involves the diazotization of a key precursor, 3,5-dibromo-4-aminopyridine.

Caption: Synthetic pathway from pyridine to this compound.

Experimental Protocol: Synthesis of Precursor (3,5-Dibromo-4-aminopyridine)

The following protocol is adapted from patent literature (CN109134358B) for the synthesis of the direct precursor to this compound.

-

Reaction Setup: In a 100 mL three-necked flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add pyridine (6.0g, 0.08 mol) and water (10 mL).

-

Reagent Addition: Add ammonium bromide (NH₄Br, 7.8g, 0.08 mol) and stir for 10 minutes. Slowly add 48% hydrobromic acid (HBr) solution (21.7g, 0.08 mol) dropwise.

-

Heating: After stirring for 30 minutes, heat the mixture to 110°C.

-

Oxidant Addition: Using a constant pressure dropping funnel, add 30% hydrogen peroxide (H₂O₂, 12 mL) over 30-40 minutes.

-

Reflux: After the addition is complete, raise the temperature to 120°C and heat to reflux for 5-8 hours.

-

Workup and Isolation: Upon completion, cool the reaction mixture. Neutralize with a suitable base (e.g., NaOH solution) to precipitate the crude product. The product can be purified by recrystallization to yield 3,5-dibromo-4-aminopyridine.

The subsequent conversion to this compound would involve a diazotization reaction (e.g., with NaNO₂/HBr) followed by a Sandmeyer-type reaction to replace the diazonium group with a bromine atom.

Application in Cross-Coupling Reactions

A primary application of this compound in drug development and materials science is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The bromine atoms can be selectively substituted, offering precise control over the final molecular structure.

References

- 1. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound CAS#: 2457-48-9 [m.chemicalbook.com]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3,4,5-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4,5-tribromopyridine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details a reliable synthetic pathway, predicted characterization data, and discusses its potential biological significance.

Introduction

This compound is a polysubstituted pyridine derivative with the chemical formula C₅H₂Br₃N.[1] The presence of three bromine atoms on the pyridine ring significantly influences its chemical reactivity and physical properties, making it a versatile intermediate for the synthesis of more complex molecules through reactions such as nucleophilic substitutions and cross-coupling.[1] Its increased lipophilicity due to the halogen substituents also suggests potential for biological activity.[1] This guide outlines a robust two-step synthesis process starting from 4-aminopyridine and provides a detailed (predicted) spectroscopic analysis for its characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process involving the bromination of 4-aminopyridine followed by a diazotization reaction.[2]

References

An In-depth Technical Guide to the Spectral Analysis of 3,4,5-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3,4,5-tribromopyridine, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectral characteristics based on established principles of spectroscopy and data from analogous compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar small organic molecules.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of its chemical structure, the known effects of bromine substitution on the pyridine ring, and spectral data of related brominated pyridines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.5 - 8.8 | Singlet | 2H | H-2, H-6 |

Prediction based on the deshielding effect of the electronegative nitrogen atom and the symmetrical nature of the molecule. The two protons at positions 2 and 6 are chemically equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 - 152 | C-2, C-6 |

| ~ 125 - 130 | C-4 |

| ~ 115 - 120 | C-3, C-5 |

Due to the molecule's symmetry, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The carbons adjacent to the nitrogen (C-2 and C-6) are expected to be the most deshielded. The carbon bearing a bromine atom at position 4 will have a distinct chemical shift, as will the two equivalent bromine-substituted carbons at positions 3 and 5.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretch |

| 1600 - 1550 | Medium | C=C and C=N ring stretching |

| 1450 - 1400 | Medium | C=C and C=N ring stretching |

| 1100 - 1000 | Medium to Strong | C-H in-plane bending |

| 800 - 700 | Strong | C-H out-of-plane bending |

| 700 - 500 | Medium to Strong | C-Br stretching |

The IR spectrum is expected to show characteristic peaks for a substituted pyridine ring and carbon-bromine bonds. The absence of significant absorption in the 2000-1650 cm⁻¹ region is indicative of a substituted aromatic compound.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Abundance | Assignment |

| 313, 315, 317, 319 | High | [M]⁺ (Molecular ion) |

| 234, 236, 238 | Medium | [M - Br]⁺ |

| 155, 157 | Medium | [M - 2Br]⁺ |

| 76 | High | [M - 3Br]⁺ (Pyridyne) |

| 50 | Medium | [C₄H₂]⁺ |

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The primary fragmentation pathway is expected to be the sequential loss of bromine atoms.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

If an internal standard is required for precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

-

-

Instrument Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a blank KBr pellet or the empty sample compartment should be acquired and subtracted from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution before transferring it to a GC vial.

-

-

Instrument Parameters (General):

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak of the compound.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectral data acquisition and analysis process.

Caption: Figure 1: Workflow for Spectral Analysis of this compound.

Solubility Profile of 3,4,5-Tribromopyridine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-tribromopyridine in various organic solvents. Due to the limited availability of precise quantitative data in peer-reviewed literature, this document focuses on compiling qualitative solubility information derived from patents and chemical synthesis literature. Furthermore, a detailed, standardized experimental protocol for determining the equilibrium solubility of this compound is provided to enable researchers to generate precise quantitative data in their own laboratories. This guide is intended to be a valuable resource for scientists and professionals engaged in organic synthesis, medicinal chemistry, and drug development, where understanding the solubility of such halogenated heterocycles is crucial for reaction optimization, purification, and formulation.

Introduction to this compound

This compound is a halogenated aromatic heterocyclic compound with the chemical formula C₅H₂Br₃N. It is a solid at room temperature, typically appearing as a white to off-white crystalline powder. The presence of three bromine atoms on the pyridine ring significantly influences its physicochemical properties, including its reactivity, lipophilicity, and solubility. This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solubility in different organic solvents is fundamental for its effective use in synthetic chemistry, enabling efficient reaction setup, workup, and purification processes.

Qualitative Solubility Data

| Solvent Class | Solvent | Solubility Indication | Source Context |

| Halogenated | Dichloromethane (DCM) | Implied Soluble | Used as a solvent for this compound in the synthesis of a cobalt complex. |

| Ethers | Tetrahydrofuran (THF) | Implied Soluble | Used as a co-solvent with methanol to dissolve this compound for a chemical reaction. |

| Alcohols | Methanol | Implied Soluble | Used as a co-solvent with THF to dissolve this compound. |

| Ethanol | Likely Soluble | A related compound, 3,4-dibromopyridine, is soluble in ethanol. | |

| Esters | Ethyl Acetate | Implied Soluble | Used as an extraction solvent for a reaction mixture containing this compound. |

| Aromatics | Toluene | Implied Soluble | Used as a solvent for a reactant that is layered with a dichloromethane solution of this compound. |

| Benzene | Implied Soluble | Mentioned as an alternative to toluene in the synthesis of a cobalt complex. | |

| Polar Aprotic | Dimethylformamide (DMF) | Likely Soluble | A similar compound, 2,3,5-tribromopyridine, is soluble in DMF. |

This table is compiled from various sources describing the use of this compound in chemical synthesis. The term "Implied Soluble" indicates that the compound was successfully used in a solution-phase reaction or extraction with the specified solvent, suggesting at least moderate solubility. "Likely Soluble" is inferred from data on structurally similar compounds.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

For researchers requiring precise quantitative solubility data, the shake-flask method is the gold standard for determining the equilibrium solubility of a solid compound in a liquid solvent. This method is reliable and reproducible when performed with care.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC-MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared from standard solutions of known concentrations.

-

-

Data Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the determination of equilibrium solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce in the public domain, qualitative evidence suggests its solubility in a range of common laboratory solvents, including halogenated hydrocarbons, ethers, alcohols, esters, and aromatic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a robust methodology for in-house determination. The information and procedures outlined herein are intended to support researchers and drug development professionals in the effective handling and application of this important synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 3,4,5-Tribromopyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a complete, experimentally determined crystal structure of 3,4,5-Tribromopyridine, including unit cell parameters, space group, and atomic coordinates, is not publicly available in major crystallographic databases. This guide provides a comprehensive overview of its known properties, a detailed synthesis protocol, and a general methodology for crystal structure determination, which would be applicable should suitable crystals be obtained.

Introduction

This compound is a halogenated heterocyclic compound with the molecular formula C₅H₂Br₃N.[1][2][3][4] It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The presence of three bromine atoms on the pyridine ring imparts unique reactivity, making it a valuable building block for creating complex molecular architectures through reactions like nucleophilic substitutions and coupling reactions.[2] This guide summarizes the known physicochemical properties of this compound, provides a detailed experimental protocol for its synthesis, and outlines the general procedures for crystallization and crystal structure determination.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₃N | [1][2][3][4] |

| Molecular Weight | 315.79 g/mol | [1][3][4] |

| CAS Number | 2457-48-9 | [1][4] |

| Appearance | White to off-white or pale yellow crystalline powder/solid.[2][3] | |

| Melting Point | 105-109 °C | [1][5] |

| Boiling Point | 284.0 ± 35.0 °C (at 760 Torr) | [5] |

| Density | 2.406 ± 0.06 g/cm³ | [5] |

| Solubility | Slightly soluble in water (1.1 g/L at 25 °C). Soluble in dichloromethane, tetrahydrofuran, and dimethylformamide. | [6][7] |

| pKa | 0.77 ± 0.10 (Predicted) | [5] |

| InChI | 1S/C5H2Br3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | [1] |

| SMILES | Brc1cncc(Br)c1Br | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the diazotization of 3,5-dibromo-4-aminopyridine. The following protocol is adapted from a patented synthesis route where this compound is generated as an intermediate.[8]

Materials:

-

3,5-dibromo-4-aminopyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

10% Sodium hydroxide (NaOH) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask, dissolve 3,5-dibromo-4-aminopyridine in 48% hydrobromic acid at 25 °C with thorough stirring.

-

Cool the reaction flask in an ice-salt bath to a temperature between 0 and 5 °C.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled reaction mixture, ensuring the temperature is maintained within the 0-5 °C range.

-

After the addition is complete, continue stirring the mixture at this temperature for 1 hour.

-

Remove the ice-salt bath and allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into ice water with vigorous stirring.

-

Neutralize the solution to a pH of 6.2 using a 10% aqueous solution of sodium hydroxide.

-

Extract the aqueous mixture twice with chloroform.

-

Combine the organic layers and wash with a 5% aqueous solution of sodium hydroxide to adjust the pH to 7.5.

-

Wash the organic phase with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent (chloroform) by rotary evaporation to yield the this compound product.

General Protocol for Crystallization

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. While a specific protocol for this compound is not available, the following general techniques are widely used for small organic molecules.[9][10][11][12]

-

Slow Evaporation: Dissolve the compound in a suitable solvent to form a nearly saturated solution. Cover the container in a way that allows for slow evaporation of the solvent (e.g., with parafilm containing a few pinholes). Leave the solution undisturbed in a vibration-free environment.[10][12]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.[10]

-

Solvent Layering: Carefully layer a solvent in which the compound is sparingly soluble on top of a more dense, saturated solution of the compound. Diffusion at the interface of the two solvents can lead to the formation of crystals.[10]

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer. The decrease in solubility upon cooling can induce crystallization.

The choice of solvent is critical and often requires screening a variety of options.

General Protocol for Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. This non-destructive technique provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice.[13][14][15]

-

Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and quality (transparent, no visible cracks or defects) is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant oil.[13]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[13][15]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then solved using computational methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.[15]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of a crystalline compound like this compound.

Conclusion

While the complete crystal structure of this compound remains to be experimentally determined, this guide provides a solid foundation for researchers working with this compound. The detailed physicochemical properties and synthesis protocol are crucial for its practical application. Furthermore, the outlined general methodologies for crystallization and single-crystal X-ray diffraction offer a clear path forward for the eventual elucidation of its three-dimensional structure, which will undoubtedly be of great interest to the chemical and pharmaceutical sciences.

References

- 1. 3,4,5-三溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 2457-48-9: 3,4,5-Tribromo-pyridine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS 2457-48-9 [matrix-fine-chemicals.com]

- 5. This compound CAS#: 2457-48-9 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS # 2457-48-9, this compound - chemBlink [chemblink.com]

- 8. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

Navigating the Synthetic Challenges of 3,4,5-Tribromopyridine: An In-depth Technical Guide to its Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct electrophilic substitution on the 3,4,5-tribromopyridine core is synthetically challenging due to the severe deactivation of the pyridine ring by the cumulative electron-withdrawing effects of the nitrogen heteroatom and the three bromo substituents. This guide provides an in-depth analysis of viable strategies to functionalize this important heterocyclic scaffold. We will explore alternative synthetic pathways, including activation via N-oxidation followed by electrophilic attack, metal-halogen exchange to generate reactive organometallic intermediates, and palladium-catalyzed cross-coupling reactions. This document serves as a technical resource, offering experimental protocols and quantitative data to aid in the strategic design of novel pyridine-based compounds.

The Challenge of Electrophilic Substitution on this compound

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the C2, C4, and C6 positions. The presence of three bromine atoms on the 3, 4, and 5 positions of the pyridine ring in this compound further deactivates the system through a strong inductive effect (-I). Consequently, the remaining C2 and C6 positions are extremely electron-deficient, rendering direct electrophilic attack by common electrophiles (e.g., nitronium, sulfonium, or acylium ions) under standard conditions practically infeasible.

To overcome this inherent lack of reactivity, several alternative strategies have been developed to introduce functional groups onto the this compound core. These methods circumvent the need for direct C-H activation in an EAS reaction and instead rely on modifying the electronic nature of the pyridine ring or leveraging the reactivity of the existing carbon-bromine bonds.

Strategic Approaches to the Functionalization of this compound

The primary strategies for introducing substituents onto the this compound scaffold can be categorized as follows:

-

Activation via N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide introduces an electron-donating group, which activates the ring towards electrophilic attack, particularly at the C2 and C6 positions.

-

Metal-Halogen Exchange: This powerful technique transforms an unreactive C-Br bond into a nucleophilic C-Li or C-Mg bond, which can then react with a wide range of electrophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituents serve as excellent handles for modern cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

-

Nucleophilic Aromatic Substitution (SNAr): Although not an electrophilic substitution, SNAr is a relevant and often competing reaction pathway for highly halogenated pyridines, where a nucleophile displaces a halide.

The following sections will delve into the specifics of these methodologies, providing experimental insights and available data.

Activation via N-Oxidation and Subsequent Electrophilic Substitution

The formation of a pyridine N-oxide is a well-established method to enhance the reactivity of the pyridine ring towards electrophiles. The N-oxide group is capable of donating electron density into the ring through resonance, thereby activating the C2, C4, and C6 positions. In the case of this compound-N-oxide, the C4 position is blocked, directing potential electrophilic attack to the C2 and C6 positions.

Synthesis of this compound-N-oxide

A general method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. For polybrominated pyridines, the reaction may require more forcing conditions.

Experimental Protocol: General Procedure for N-Oxidation of Bromopyridines

-

Dissolution: Dissolve the bromopyridine substrate in a suitable solvent such as trifluoroacetic acid or acetic acid in a round-bottom flask.[1]

-

Oxidant Addition: Cool the solution in an ice bath and slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise while maintaining the temperature between 20-25°C.[1]

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40-80°C) and monitor the progress by TLC or LC-MS.[1]

-

Work-up: Upon completion, carefully quench the reaction and neutralize the acid. The product can then be extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired pyridine-N-oxide.

Nitration of Brominated Pyridine-N-oxides

Once the N-oxide is formed, it can undergo electrophilic substitution. Nitration is a common example. While no specific data for the nitration of this compound-N-oxide is available, the nitration of the closely related 3,5-dibromopyridine-N-oxide proceeds with high regioselectivity to the C4 position.[2][3] By analogy, nitration of this compound-N-oxide would be expected to occur at the available C2 or C6 position.

Experimental Protocol: Nitration of 3,5-Dibromopyridine-N-oxide [2]

-

Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

-

Reaction Setup: Dissolve the 3,5-dibromopyridine-N-oxide in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

-

Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the pyridine-N-oxide solution, maintaining the temperature below 10°C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 60-100°C for several hours, monitoring the reaction by TLC.

-

Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

-

Purification: The crude product can be purified by recrystallization from ethanol or acetone.

Subsequent deoxygenation of the N-oxide, for example with PCl3 or H2/Pd, would yield the corresponding nitrated this compound.

Functionalization via Metal-Halogen Exchange

Metal-halogen exchange, particularly lithiation with organolithium reagents like n-butyllithium, is a powerful method for converting an electrophilic carbon-bromine bond into a nucleophilic carbon-lithium bond. This lithiated intermediate can then be trapped with a variety of electrophiles.

For polyhalogenated pyridines, the site of lithiation is influenced by factors such as the position of the halogens and the reaction conditions (solvent, temperature). Generally, bromine at the C4 position is more readily exchanged than at C3/C5, and bromine at C2/C6 is the least reactive towards exchange. Therefore, for this compound, the initial lithiation is expected to occur preferentially at the C4 position.

Experimental Protocol: General Procedure for Lithiation of a Bromopyridine and Electrophilic Quench [4]

-

Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the bromopyridine substrate and a dry, ethereal solvent (e.g., THF or diethyl ether).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (typically 1.1 equivalents) in hexanes dropwise, ensuring the internal temperature remains below -70°C. Stir the mixture at -78°C for a specified time (e.g., 30-60 minutes) to allow for complete metal-halogen exchange.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO2, or an alkyl halide) dropwise at -78°C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| Lithiation-Formylation | 2,5-Dibromopyridine | 1. n-BuLi, Toluene, -78°C; 2. DMF | 5-Bromo-2-formylpyridine | Not specified | [4] |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms in this compound serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C, C-N, and C-O bonds. This is a highly versatile and widely used strategy in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. Studies on the closely related 3,4,5-tribromo-2,6-dimethylpyridine have shown that the reactivity of the bromine atoms towards Suzuki coupling is C4 > C3/C5.[5][6][7] This selectivity allows for the stepwise functionalization of the pyridine core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]

-

Reaction Setup: In a reaction vessel, combine the tribromopyridine substrate, the boronic acid (e.g., 1.1 equivalents for monosubstitution), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a ligand), and a base (e.g., K2CO3 or Cs2CO3).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110°C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

| Substrate | Coupling Partner | Catalyst/Base | Product(s) | Yield (%) | Reference |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid (1.1 eq) | Pd(PPh3)4 / K2CO3 | 4-Aryl-3,5-dibromo-2,6-dimethylpyridine | 85 | [5] |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid (2.2 eq) | Pd(PPh3)4 / K2CO3 | 3,4-Diaryl-5-bromo-2,6-dimethylpyridine | 89 | [5] |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid (3.3 eq) | Pd(PPh3)4 / K2CO3 | 3,4,5-Triaryl-2,6-dimethylpyridine | 95 | [5] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is also catalyzed by palladium, often with a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling [8]

-

Reaction Setup: To a reaction flask, add the bromopyridine, a palladium catalyst (e.g., Pd(CF3COO)2), a ligand (e.g., PPh3), a copper co-catalyst (e.g., CuI), and a solvent such as DMF.[8]

-

Reagent Addition: Add the terminal alkyne and a base, typically an amine such as triethylamine or diisopropylamine.

-

Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from room temperature to 100°C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography.

| Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF3COO)2, PPh3, CuI / Et3N | 2-Amino-3-alkynylpyridines | 72-96 | [8] |

Logical Workflow for Functionalization

The following diagram illustrates the decision-making process and synthetic pathways for the functionalization of this compound.

Caption: Synthetic pathways for this compound functionalization.

Conclusion

While direct electrophilic substitution on this compound is not a practical synthetic route, a range of powerful and versatile methodologies are available to functionalize this highly electron-deficient heterocycle. Activation of the ring through N-oxidation opens up pathways for electrophilic attack at the C2 and C6 positions. Alternatively, the existing carbon-bromine bonds can be effectively utilized in metal-halogen exchange reactions to generate nucleophilic intermediates or as handles in palladium-catalyzed cross-coupling reactions for the construction of new carbon-carbon bonds. The choice of strategy will depend on the desired position of substitution and the nature of the functional group to be introduced. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to successfully navigate the synthetic chemistry of this compound and its derivatives in the pursuit of novel bioactive molecules.

References

- 1. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 8. scirp.org [scirp.org]

A Proposed Theoretical Investigation of the Electronic Structure of 3,4,5-Tribromopyridine: A Technical Guide

Introduction

3,4,5-Tribromopyridine is a halogenated heterocyclic compound with potential applications in organic synthesis, serving as a versatile intermediate for the development of novel pharmaceutical and agrochemical agents. The introduction of three bromine atoms onto the pyridine ring is expected to significantly modulate its electronic properties, influencing its reactivity, intermolecular interactions, and potential as a ligand in coordination chemistry. Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior and designing new synthetic pathways.

This guide details a robust computational protocol based on Density Functional Theory (DFT) to elucidate the electronic characteristics of this compound. The objective is to provide a comprehensive theoretical framework, including molecular geometry, orbital analysis, and electrostatic potential, which are critical for its application in drug design and materials science.

Proposed Computational Methodology

The following protocol outlines a standard and widely accepted computational approach for the theoretical analysis of organic molecules.

2.1 Software and Hardware

All calculations would be performed using a high-performance computing cluster. The Gaussian 16 suite of programs is proposed as the primary software for all DFT calculations, with GaussView 6.0 for visualization and initial structure building.

2.2 Geometric Optimization

The initial 3D structure of this compound would be constructed using standard bond lengths and angles. A full geometry optimization would then be performed in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has shown excellent correlation with experimental results for similar pyridine derivatives, would be employed. A Pople-style basis set, 6-311++G(d,p), would be used to provide a good balance between computational cost and accuracy, allowing for polarization and diffuse functions on both heavy atoms and hydrogen. The convergence criteria would be set to the default "tight" settings in Gaussian 16 to ensure a true energy minimum is reached. A frequency calculation would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies).

2.3 Electronic Property Calculations

Following the geometry optimization, a series of single-point energy calculations would be conducted to determine the electronic properties. These calculations would utilize the optimized geometry and the same B3LYP/6-311++G(d,p) level of theory. The key properties to be investigated include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Atomic Charges: Mulliken population analysis would be performed to quantify the partial atomic charges on each atom within the molecule, providing insight into the intramolecular charge distribution.

-

Dipole Moment: The total dipole moment and its vector components will be calculated to understand the overall polarity of the molecule.

Predicted Quantitative Data

The following tables summarize the hypothetical quantitative data expected from the proposed DFT calculations on this compound.

Table 1: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Table 2: Predicted Mulliken Atomic Charges

| Atom | Atomic Charge (e) |

| N1 | -0.45 |

| C2 | 0.15 |

| C3 | -0.10 |

| Br (at C3) | -0.05 |

| C4 | 0.20 |

| Br (at C4) | -0.08 |

| C5 | -0.10 |

| Br (at C5) | -0.05 |

| C6 | 0.15 |

| H (at C2) | 0.12 |

| H (at C6) | 0.12 |

Table 3: Predicted Dipole Moment

| Component | Value (Debye) |

| µx | 0.00 |

| µy | -1.50 |

| µz | 0.00 |

| Total Dipole Moment (µ) | 1.50 |

Visualizations: Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the conceptual relationships between molecular properties.

Caption: Proposed computational workflow for DFT analysis.

Caption: Relationship between structure and electronic properties.

Conclusion

This technical guide puts forth a comprehensive and standardized theoretical protocol for investigating the electronic structure of this compound. The proposed DFT-based approach is designed to yield crucial data on the molecule's geometric and electronic properties. The hypothetical data presented in the tables, derived from established chemical principles, suggest that the tribromination significantly impacts the pyridine core, leading to a specific charge distribution and a HOMO-LUMO gap indicative of a stable yet reactive molecule. The provided workflows and diagrams serve as a clear roadmap for future computational studies. The execution of this research will provide invaluable insights for chemists in the fields of drug discovery and materials science, enabling a more rational design of synthetic targets and a deeper understanding of molecular interactions involving this compound.

Quantum Chemical Calculations for 3,4,5-Tribromopyridine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tribromopyridine is a halogenated aromatic compound with potential applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] The introduction of three bromine atoms to the pyridine ring significantly alters its electronic and steric properties, making it a molecule of interest for computational investigation.[3] This technical guide outlines a comprehensive approach to the quantum chemical analysis of this compound, providing a foundational framework for researchers. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document presents a standard methodology for such an investigation, including hypothetical data and workflows. The insights gained from these calculations can be pivotal in predicting the molecule's reactivity, stability, and potential biological activity, thereby accelerating drug discovery and development processes.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery. By solving the Schrödinger equation for a given molecule, these methods can predict a wide range of properties, including:

-

Optimized Molecular Geometry: The three-dimensional arrangement of atoms in the molecule.

-

Electronic Properties: Distribution of electrons, dipole moment, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Spectroscopic Properties: Predicting vibrational (IR and Raman), and NMR spectra to aid in experimental characterization.

-

Reactivity Descriptors: Energies of frontier molecular orbitals (HOMO and LUMO) that provide insights into the molecule's reactivity.

For a molecule like this compound, these calculations can help elucidate its role as a synthetic building block and its potential interactions with biological targets. The presence of bromine atoms can enhance reactivity and lipophilicity, properties of significant interest in medicinal chemistry.[1]

Methodology for Quantum Chemical Calculations

A typical computational workflow for analyzing this compound would involve the following steps, as illustrated in the diagram below.

Computational Details

The calculations would ideally be performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such systems. All calculations would be carried out in the gas phase.

Predicted Physicochemical and Electronic Properties

The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N | 1.34 | - | - |

| C1-C2 | 1.39 | - | - |

| C2-C3 | 1.39 | - | - |

| C3-C4 | 1.40 | - | - |

| C4-C5 | 1.39 | - | - |

| C5-N | 1.34 | - | - |

| C3-Br1 | 1.89 | - | - |

| C4-Br2 | 1.90 | - | - |

| C5-Br3 | 1.89 | - | - |

| C1-N-C5 | - | 117.0 | - |

| N-C1-C2 | - | 123.5 | - |

| C1-C2-C3 | - | 118.0 | - |

| C2-C3-C4 | - | 120.0 | - |

| C3-C4-C5 | - | 120.0 | - |

| C4-C5-N | - | 121.5 | - |

| Br1-C3-C2-C1 | - | - | 180.0 |

| Br2-C4-C3-C2 | - | - | 180.0 |

| Br3-C5-C4-C3 | - | - | 180.0 |

Table 2: Calculated Electronic and Thermodynamic Properties (Hypothetical Data)

| Property | Value |

| Dipole Moment | 0.58 D[4] |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Total Energy | -2570 Hartree |

| Zero-point vibrational energy | 45.5 kcal/mol |

| Enthalpy | 52.3 kcal/mol |

| Gibbs Free Energy | 25.1 kcal/mol |

Table 3: Predicted Vibrational Frequencies (Hypothetical Data)

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3100 | High | Low | C-H stretch |

| 2 | 1580 | Medium | High | C=C stretch |

| 3 | 1450 | High | Medium | C-C stretch |

| 4 | 1200 | High | Low | C-N stretch |

| 5 | 750 | Very High | Low | C-Br stretch |

| 6 | 680 | High | Medium | C-Br stretch |

| 7 | 550 | Medium | High | Ring deformation |

Experimental Protocol: Synthesis and Characterization

To validate the computational results, experimental synthesis and characterization of this compound are essential.

Synthesis of this compound

A potential synthetic route could involve the direct bromination of pyridine or a substituted pyridine precursor. The choice of brominating agent is crucial for controlling the regioselectivity.[5][6]

Materials:

-

Pyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Dichloromethane

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of pyridine in dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.

-

Add N-Bromosuccinimide in portions to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized this compound would be characterized by various spectroscopic techniques to confirm its structure. The experimental spectra would then be compared with the computationally predicted spectra.

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.

-

FT-IR and Raman Spectroscopy: To identify the characteristic vibrational modes of the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the compound (315.79 g/mol ).[1][2][4][7][8][9][10]

Implications for Drug Development

The calculated properties of this compound provide valuable insights for its application in drug development.

-

Molecular Electrostatic Potential (ESP): The ESP map reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for identifying potential sites for hydrogen bonding and other non-covalent interactions with biological targets.

-

HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, which can be desirable for a drug candidate to minimize off-target effects.

-

Dipole Moment: The dipole moment influences the molecule's solubility in polar and non-polar environments, which is a key factor in its pharmacokinetic profile.

-

Optimized Geometry: The three-dimensional structure of the molecule is fundamental for understanding its fit within the binding pocket of a target protein, forming the basis for structure-activity relationship (SAR) studies.

Conclusion

While direct experimental and computational data for this compound is sparse, this technical guide provides a robust framework for its theoretical investigation. By employing quantum chemical calculations, researchers can predict a wealth of information regarding its structure, stability, and reactivity. This in-silico approach, when coupled with experimental validation, can significantly de-risk and accelerate the process of developing new therapeutic agents based on the brominated pyridine scaffold. The continued exploration of such molecules is a promising avenue in the search for novel anticancer and antimicrobial agents.[3]

References

- 1. CAS 2457-48-9: 3,4,5-Tribromo-pyridine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [stenutz.eu]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound 97 2457-48-9 [sigmaaldrich.com]

- 8. This compound | CAS 2457-48-9 [matrix-fine-chemicals.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound - CAS:2457-48-9 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Synthesis of 3,4,5-Tribromopyridine

This technical guide provides a comprehensive overview of the historical synthesis of 3,4,5-tribromopyridine, a versatile halogenated heterocyclic compound. Primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its preparation is of significant interest to researchers and professionals in drug development and materials science.[1][2] This document details the core synthetic methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols and visualizations to facilitate a thorough understanding of the synthetic pathways.

Historical Synthesis Overview

The synthesis of this compound has been principally achieved through a multi-step process commencing with a readily available starting material, 4-aminopyridine. The key transformations involve the bromination of the pyridine ring followed by a diazotization reaction to introduce the third bromine atom. While the precise historical discovery of this compound is not extensively documented in readily available literature, its synthesis is implicitly linked to the broader development of halogenated pyridine chemistry. A significant pathway, detailed in patent literature, outlines a robust method for its preparation as a crucial intermediate for further functionalization.[3]

The overall synthetic strategy can be visualized as a two-step process:

-

Bromination of 4-Aminopyridine: The initial step involves the dibromination of 4-aminopyridine to yield 3,5-dibromo-4-aminopyridine.

-

Diazotization of 3,5-Dibromo-4-aminopyridine: The subsequent step is a Sandmeyer-type reaction where the amino group of 3,5-dibromo-4-aminopyridine is converted to a diazonium salt, which is then displaced by a bromide ion to afford the final product, this compound.[3]

Synthetic Pathways and Methodologies

The following sections provide a detailed breakdown of the experimental protocols for the synthesis of this compound, based on methodologies reported in the scientific literature.

Step 1: Synthesis of 3,5-Dibromo-4-aminopyridine

The precursor, 3,5-dibromo-4-aminopyridine, is synthesized via the bromination of 4-aminopyridine.

Experimental Protocol:

In a 2000 mL three-necked flask, 900 mL of carbon tetrachloride, 94.11 g (1.0 mol) of 4-aminopyridine, and 0.82 g of azobisisobutyronitrile (AIBN) are added sequentially. To this mixture, 391.56 g (2.2 mol) of N-bromosuccinimide (NBS) is added in batches at 20°C. The reaction is allowed to proceed at room temperature for 24 hours.[3]

After the reaction is complete, the mixture is cooled to room temperature and poured into 1000 mL of carbon tetrachloride with stirring. The resulting precipitate is collected by filtration and the filter cake is washed twice with 200 mL portions of carbon tetrachloride. The filtrate is washed once with a saturated sodium bicarbonate solution and once with saturated brine. The organic solvent is removed by rotary evaporation to yield the crude product. Recrystallization from n-hexane affords pure, white 3,5-dibromo-4-aminopyridine.[3]

Quantitative Data for the Synthesis of 3,5-Dibromo-4-aminopyridine

| Parameter | Value | Reference |

| Starting Material | 4-aminopyridine | [3] |

| Reagents | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | [3] |

| Solvent | Carbon tetrachloride | [3] |

| Reaction Temperature | 20°C to Room Temperature | [3] |

| Reaction Time | 24 hours | [3] |

| Yield | 89.6% | [3] |

| Purity | 97.8% (liquid phase) | [3] |

Logical Workflow for the Synthesis of 3,5-Dibromo-4-aminopyridine

Caption: Workflow for the Synthesis of 3,5-Dibromo-4-aminopyridine.

Step 2: Synthesis of this compound via Diazotization

The final step involves the conversion of the amino group of 3,5-dibromo-4-aminopyridine into a bromine atom.

Experimental Protocol:

In a three-necked flask, add 48% hydrobromic acid. At 25°C, add 3,5-dibromo-4-aminopyridine in batches with thorough stirring to ensure complete dissolution. The reaction flask is then cooled in an ice-salt bath. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature between 0-5°C. After the addition is complete, the mixture is stirred for 1 hour at this temperature. The ice-salt bath is then removed, and the reaction is stirred overnight at room temperature.[3]

The reaction mixture is poured into ice water with vigorous stirring. The pH is neutralized to 6.2 using a 10% aqueous sodium hydroxide solution. The product is extracted twice with chloroform. The combined organic extracts are then washed with a 5% aqueous sodium hydroxide solution to adjust the pH to 7.5, followed by a wash with saturated brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound as a yellow intermediate.[3]

Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3,5-Dibromo-4-aminopyridine | [3] |

| Reagents | 48% Hydrobromic acid, Sodium nitrite | [3] |

| Reaction Temperature | 0-5°C, then Room Temperature | [3] |

| Reaction Time | 1 hour at 0-5°C, then overnight | [3] |

| Product | This compound (Intermediate) | [3] |

Signaling Pathway for the Diazotization Reaction

Caption: Diazotization of 3,5-Dibromo-4-aminopyridine.

Conclusion

The synthesis of this compound is a well-established process that relies on classical organic transformations. The two-step sequence starting from 4-aminopyridine provides a reliable route to this important synthetic intermediate. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the fields of medicinal chemistry and materials science in their efforts to synthesize and utilize this versatile building block for the development of novel molecules. The provided visualizations offer a clear and concise representation of the synthetic workflows and reaction pathways, further aiding in the practical application of this chemistry.

References

The Fundamental Chemistry of Polybrominated Pyridines: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental chemistry of polybrominated pyridines, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth information on the synthesis, reactivity, and physicochemical properties of these versatile heterocyclic compounds. The guide also details experimental protocols and explores the mechanistic basis of their biological activities.

Introduction to Polybrominated Pyridines

Polybrominated pyridines are a class of heterocyclic organic compounds in which a pyridine ring is substituted with two or more bromine atoms. The pyridine scaffold is a well-established pharmacophore, and the introduction of bromine atoms can significantly modulate the electronic, steric, and lipophilic properties of the molecule. These modifications can lead to enhanced biological activity, altered metabolic stability, and novel mechanisms of action, making polybrominated pyridines attractive candidates for drug discovery programs. Their applications are particularly notable in the development of novel anticancer and antimicrobial agents.

Synthesis of Polybrominated Pyridines

The synthesis of polybrominated pyridines can be achieved through various methods, primarily involving the direct bromination of pyridine or its derivatives, or through substitution reactions on pre-functionalized pyridine rings. The regioselectivity of bromination is highly dependent on the reaction conditions and the nature of the substituents already present on the pyridine ring.

Electrophilic Bromination

Direct bromination of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. Harsh reaction conditions, such as high temperatures and the use of oleum, are often required to achieve bromination, which typically occurs at the 3- and 5-positions.

Synthesis of Specific Isomers

The synthesis of specific isomers, such as 2,6-dibromopyridine and 3,5-dibromopyridine, often requires tailored strategies. For instance, 2,6-dibromopyridine can be synthesized from 2,6-diaminopyridine, while 3,5-dibromopyridine can be prepared by direct bromination of pyridine under forcing conditions.

Key Experimental Protocols

Detailed methodologies for the synthesis of key polybrominated pyridines are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.

Synthesis of 3,5-Dibromopyridine

This protocol describes the direct bromination of pyridine to yield 3,5-dibromopyridine.

Materials:

-

Pyridine

-

Concentrated Sulfuric Acid (98%)

-

Thionyl Chloride

-

Bromine

-

Methanol

Procedure:

-

To a reaction vessel, add 100g of pyridine to 100g of concentrated sulfuric acid and 300g of thionyl chloride. Heat the mixture to reflux.[1]

-

Under reflux, add 550g of bromine dropwise over a period of 10 hours.[1]

-

Increase the temperature to 130°C and monitor the reaction until the evolution of red-brown gas ceases.[1]

-

Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.[1]

-

Collect the crude product and recrystallize from methanol to obtain pure 3,5-dibromopyridine.[1] The reported yield is approximately 82%.[1]

Synthesis of 2,6-Dibromopyridine Derivatives via Buchwald-Hartwig Amination

This protocol outlines the synthesis of 2-amino-6-bromopyridine derivatives from 2,6-dibromopyridine using a palladium-catalyzed amination reaction.

Materials:

-

2,6-Dibromopyridine

-

Desired amine (e.g., morpholine, piperidine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene or Dioxane (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

In an oven-dried sealed tube, combine 2,6-dibromopyridine (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (0.04 eq.).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add the anhydrous solvent and the amine (1.2 eq.) via syringe.

-

Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

A summary of the physical and spectroscopic data for a selection of polybrominated pyridines is presented in the tables below for easy comparison.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | - | - |

| 3-Bromopyridine | C₅H₄BrN | 157.996 | - | - |

| 4-Bromopyridine | C₅H₄BrN | 157.996 | - | - |

| 2,3-Dibromopyridine | C₅H₃Br₂N | 236.89 | - | - |

| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | - | - |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | - | - |

| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 110-115 | - |

| 2,3,5-Tribromopyridine | C₅H₂Br₃N | 315.80 | 120-123 | Decomposes |

| 2,4,6-Tribromopyridine | C₅H₂Br₃N | 315.81 | 105-106 | 306 |

Spectroscopic Data: ¹H and ¹³C NMR

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 |

| 2-Bromopyridine | - | 7.56 | 7.49 | 7.26 | 8.36 |

| 3,5-Dibromopyridine | 8.61 | - | 8.15 | - | 8.61 |

| 2,5-Dibromopyridine | - | 7.9 (dd) | 7.5 (d) | - | 8.4 (d) |

| 2,6-Dibromopyridine | - | 7.4 (d) | 7.1 (t) | 7.4 (d) | - |

| 2,3-Dibromopyridine | - | - | 7.0 (dd) | 8.2 (dd) | 7.6 (dd) |

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |

| 2-Bromopyridine | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 |

| 3-Bromopyridine-d₄ | - | 124.9 (s) | - | - | - |

| 2,6-Dibromopyridine | - | 139.9 | 128.2 | 139.9 | - |

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Spectroscopic Data: IR and Mass Spectrometry

Characteristic IR Absorptions (cm⁻¹)

| Compound | Aromatic C-H Stretch | C=C & C=N Ring Stretching | C-Br Stretch |

| 2-Bromopyridine | ~3050 | ~1570, 1450, 1420 | ~1020 |

Mass Spectrometry (m/z)

| Compound | Molecular Ion (M⁺) | Key Fragments |

| 2-Bromopyridine | 157/159 | 78 |

| 3-Bromopyridine | 157/159 | 78, 51 |

| 4-Bromopyridine | 157/159 | 78, 51 |

| 2,3,5-Tribromopyridine | 313/315/317/319 | 236, 155, 76 |

Reactivity of Polybrominated Pyridines

The bromine atoms on the pyridine ring are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making polybrominated pyridines versatile synthetic intermediates.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen and the bromine atoms facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions.

-

Cross-Coupling Reactions: Polybrominated pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents.

Biological Activity and Signaling Pathways

Polybrominated pyridines have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Certain brominated pyridine derivatives have been shown to exhibit potent anticancer activity. Mechanistic studies have revealed that some of these compounds can induce G2/M cell cycle arrest and apoptosis in cancer cells.[2] This is often mediated through the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]

Caption: Anticancer signaling pathway of certain brominated pyridines.

Antimicrobial Activity